molecular formula C13H11FN2OS B15116955 3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide

3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide

Cat. No.: B15116955
M. Wt: 262.30 g/mol
InChI Key: LDZHZYXUPXABCT-UHFFFAOYSA-N
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Description

3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical structure, which combines a fluorine atom, a methylsulfanyl group, and a carboxamide group. These functional groups contribute to its distinct chemical and physical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-N-[3-(methylsulfanyl)phenyl]pyridine-4-carboxamide is unique due to its combination of a fluorinated pyridine ring, a methylsulfanyl group, and a carboxamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H11FN2OS

Molecular Weight

262.30 g/mol

IUPAC Name

3-fluoro-N-(3-methylsulfanylphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C13H11FN2OS/c1-18-10-4-2-3-9(7-10)16-13(17)11-5-6-15-8-12(11)14/h2-8H,1H3,(H,16,17)

InChI Key

LDZHZYXUPXABCT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=C(C=NC=C2)F

Origin of Product

United States

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